Product packaging for beta-Peltatin(Cat. No.:CAS No. 518-29-6)

beta-Peltatin

Cat. No.: B125547
CAS No.: 518-29-6
M. Wt: 414.4 g/mol
InChI Key: HLBPOYVRLSXWJJ-PDSMFRHLSA-N
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Description

Contextualization as a Lignan (B3055560) and Podophyllotoxin (B1678966) Derivative

Beta-peltatin is classified as a lignan, a large group of polyphenolic compounds found in plants. ontosight.ai Lignans (B1203133) are known for a wide range of biological activities, including antioxidant and anti-inflammatory properties. ontosight.ai Specifically, this compound is an aryltetralin-type lignan, a structural class it shares with the well-known compound podophyllotoxin. nih.gov Both this compound and its isomer, alpha-peltatin (B125552), are considered B-ring modified derivatives of podophyllotoxin. nih.govencyclopedia.pub This structural relationship is significant as podophyllotoxin itself is a potent bioactive molecule that has served as a lead compound in the development of anticancer drugs. nih.gov

The core structure of this compound is a dibenzylbutyrolactone skeleton. ontosight.ai Its chemical formula is C22H22O8, and it is an organic heterotetracyclic compound. chemsrc.comscbt.com The specific stereochemistry and the arrangement of its functional groups are crucial to its biological effects. ontosight.ai

Overview of Historical and Contemporary Research Significance of this compound

Historically, research into podophyllin, a resin extracted from the mayapple plant (Podophyllum peltatum), led to the isolation and identification of its active components, including podophyllotoxin, alpha-peltatin, and this compound. nih.gov Early investigations into these compounds revealed their cytotoxic properties, sparking interest in their potential as antineoplastic agents. nih.gov this compound, along with alpha-peltatin, was identified as a new component of podophyllin in the late 1940s. mdpi.com Initial studies highlighted their significant antiviral and antitumor activities. nih.govencyclopedia.pubresearchgate.net

Contemporary research continues to explore the therapeutic potential of this compound and its derivatives. Scientists are actively investigating its anticancer and antiviral properties. nih.govontosight.ai For instance, studies have explored the cytotoxic and cytostatic activity of this compound and its glycoside derivatives in various cancer cell lines. tandfonline.com Furthermore, research has delved into the biosynthesis of this compound and the enzymatic processes involved, such as the methylation of this compound to form this compound-A-methylether. researchgate.net The development of synthetic analogues of this compound is also an active area of research, aiming to create new compounds with enhanced biological activity. nih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC22H22O8 chemsrc.comscbt.com
Molecular Weight414.41 g/mol scbt.com
ClassificationLignan, Podophyllotoxin Derivative ontosight.ainih.gov
Key Biological ActivitiesAntitumor, Antiviral nih.govencyclopedia.pubchemsrc.comresearchgate.net

Interactive Data Table: Key Research Findings on this compound and Related Compounds

Compound/DerivativeResearch FocusKey FindingSource
This compoundAntitumor ActivityExhibits significant antitumor properties. nih.govencyclopedia.pubchemsrc.com
This compoundAntiviral ActivityShows notable antiviral effects. nih.govencyclopedia.pubresearchgate.net
This compound GlycosidesCytotoxic Activity5′-demethoxy-β-peltatin-5-O-β-D-glucopyranoside and β-peltatin-5-O-β-D-glucopyranoside exhibited cytotoxic and cytostatic activity. tandfonline.com
This compound-A-MethyletherBiosynthesisFormed by the methylation of the 6-OH group of this compound by the enzyme 6-O-methyltransferase. researchgate.net
Benzoindolizidine and Benzoquinolizidine Analogues of this compoundSynthesis and EvaluationDesigned and synthesized to evaluate their in vitro biological activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O8 B125547 beta-Peltatin CAS No. 518-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5aR,8aR,9R)-4-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-25-14-5-10(6-15(26-2)20(14)27-3)17-12-7-16-21(30-9-29-16)19(23)13(12)4-11-8-28-22(24)18(11)17/h5-7,11,17-18,23H,4,8-9H2,1-3H3/t11-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBPOYVRLSXWJJ-PDSMFRHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=C(C5=C(C=C24)OCO5)O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199732
Record name beta-Peltatin
Source EPA DSSTox
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Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518-29-6
Record name β-Peltatin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name beta-Peltatin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PELTATIN B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35471
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Record name PELTATIN B
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name beta-Peltatin
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Record name .BETA.-PELTATIN
Source FDA Global Substance Registration System (GSRS)
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Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of Beta-Peltatin

This compound is found in a variety of plant species across several families. The primary sources are species within the Berberidaceae, Cupressaceae, Hernandiaceae, and Linaceae families.

One of the most well-documented sources of this compound is the Mayapple (Podophyllum peltatum), a perennial herb native to eastern North America. nih.govnih.gov The rhizomes and roots of this plant are particularly rich in lignans (B1203133), including this compound and the closely related alpha-peltatin (B125552). nih.gov Another significant source is Podophyllum hexandrum (also known as Sinopodophyllum hexandrum), the Himalayan Mayapple, which is an endangered species. nih.gov

Within the Cupressaceae family, this compound has been reported in species such as Thujopsis dolabrata and Calocedrus decurrens. nih.gov Several species of the genus Juniperus also contain a diversity of lignans, including this compound. nih.govnih.gov

The Hernandiaceae family, a group of flowering plants in the order Laurales, also includes species that produce this compound. nih.govfrontiersin.org Additionally, plants from the genus Linum (flax) are known to accumulate aryltetralin lignans, and this compound has been a subject of study in cell cultures of Linum nodiflorum. nih.gov

The following table summarizes the botanical sources of this compound.

FamilyGenusSpeciesCommon Name
BerberidaceaePodophyllumPodophyllum peltatumMayapple
Podophyllum hexandrumHimalayan Mayapple
Dysosma
CupressaceaeThujopsisThujopsis dolabrataHiba Arborvitae
CalocedrusCalocedrus decurrensCalifornia Incense Cedar
JuniperusJuniper
HernandiaceaeHernandia
LinaceaeLinumLinum nodiflorum
BurseraceaeBursera
VerbenaceaeHyptis
ApiaceaeAnthriscus
RutaceaeHaplophyllum

Advanced Phytochemical Isolation and Purification Techniques for this compound

The isolation and purification of this compound from plant material involves a series of advanced phytochemical techniques. nih.gov These methods are designed to separate the target compound from a complex mixture of other plant metabolites.

The general workflow for isolating this compound begins with the extraction of the dried and powdered plant material, typically the rhizomes or roots, using a suitable solvent. The choice of solvent is critical and is often based on the polarity of the target compound.

Following extraction, the crude extract is subjected to various chromatographic techniques for separation and purification. Column chromatography is a fundamental method used for the initial separation of compounds. The stationary phase is often silica (B1680970) gel or alumina, and the mobile phase is a solvent system of varying polarity. nih.gov

For higher resolution and more efficient purification, High-Performance Liquid Chromatography (HPLC) is frequently employed. nih.gov Preparative HPLC allows for the isolation of pure compounds in larger quantities. Thin-Layer Chromatography (TLC) is another valuable tool, primarily used for monitoring the progress of the separation and for identifying fractions containing the desired compound.

Other chromatographic methods that can be utilized for the purification of phytochemicals like this compound include:

Gel Permeation Chromatography (GPC): Separates molecules based on their size.

Ion-Exchange Chromatography: Separates compounds based on their net charge.

Affinity Chromatography: Utilizes specific binding interactions between the target molecule and a ligand immobilized on the stationary phase.

Once a pure compound is isolated, its structure is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.gov

Microbial Sources and Isolation of this compound

While the primary sources of this compound are botanical, there is growing interest in microbial production of related lignans. To date, there are no definitive reports of the direct isolation of this compound from naturally occurring microbial fermentation.

However, research into endophytic fungi, which live within plant tissues, has shown promise. For instance, endophytic fungi isolated from Podophyllum peltatum have been found to produce podophyllotoxin (B1678966). nih.gov This suggests that endophytic fungi associated with plants known to produce this compound may also have the genetic capacity to synthesize this compound or its precursors.

Furthermore, plant cell cultures offer an alternative to sourcing from wild or cultivated plants. Cell suspension cultures of Linum nodiflorum have been shown to produce a methyltransferase enzyme capable of converting this compound into this compound-A methylether, indicating the presence of the biosynthetic pathway for related lignans in these cultures. nih.gov Root cultures of Linum flavum have also been reported to form a methyl ether of this compound.

The process of isolating compounds from microbial or cell cultures involves extraction of the culture broth or biomass, followed by the same advanced chromatographic and spectroscopic techniques used for plant-derived material. Microbial biotransformation, where microorganisms are used to carry out specific chemical reactions, is another potential avenue for producing this compound and its derivatives.

Biosynthesis and Metabolic Engineering of Beta Peltatin

Elucidation of the Beta-Peltatin Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving multiple enzymatic steps. While the complete pathway is still under investigation, key precursors and enzymes have been identified, shedding light on its formation within the plant cell.

Identification of Precursors (e.g., Deoxypodophyllotoxin)

Deoxypodophyllotoxin (B190956) is a crucial intermediate in the biosynthesis of several lignans (B1203133) and is considered a direct precursor to this compound. d-nb.inforesearchgate.netresearchgate.net The biosynthetic pathway branches at deoxypodophyllotoxin, leading to the formation of either podophyllotoxin (B1678966) or this compound through distinct enzymatic reactions. researchgate.netnih.gov In the context of this compound synthesis, deoxypodophyllotoxin undergoes a specific hydroxylation reaction. nih.gov

The general biosynthetic route to aryltetralin lignans like this compound begins with the dimerization of two coniferyl alcohol molecules to form pinoresinol. nih.gov This is followed by several conversion steps leading to matairesinol (B191791) and subsequently to yatein, which is then thought to be a precursor to deoxypodophyllotoxin. thieme-connect.comnih.gov The allocation of deoxypodophyllotoxin to the different branches of the pathway can be influenced by environmental factors such as light intensity. d-nb.info

Characterization of Key Enzymes Involved in this compound Biosynthesis (e.g., this compound 6-O-methyltransferase)

Several key enzymes involved in the later stages of the this compound biosynthetic pathway have been identified and characterized, primarily from cell cultures of Linum species.

One of the pivotal enzymes is deoxypodophyllotoxin 6-hydroxylase (DOP6H) . This cytochrome P450-dependent enzyme catalyzes the hydroxylation of deoxypodophyllotoxin at the C-6 position to form this compound. nih.gov The activity of this enzyme is a determining factor in whether a plant cell line accumulates 6-methoxypodophyllotoxin (a derivative of this compound) or podophyllotoxin. nih.gov

Following the formation of this compound, another key enzyme, This compound 6-O-methyltransferase (βP6OMT) , comes into play. This enzyme has been isolated and characterized from cell suspension cultures of Linum nodiflorum. researchgate.netnih.govebi.ac.uk It facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 6-hydroxyl group of this compound, resulting in the formation of this compound-A methyl ether. researchgate.netnih.govebi.ac.uk This reaction is a step towards the biosynthesis of 6-methoxypodophyllotoxin. researchgate.netnih.govebi.ac.uk

EnzymeFunctionSource Organism (for characterization)
Deoxypodophyllotoxin 6-hydroxylase (DOP6H)Hydroxylation of deoxypodophyllotoxin to this compoundLinum album
This compound 6-O-methyltransferase (βP6OMT)Methylation of this compound to this compound-A methyl etherLinum nodiflorum

Biotechnological Approaches for Enhanced this compound Production

The demand for this compound and its derivatives for various research and potential therapeutic applications has driven the development of biotechnological production methods as an alternative to extraction from whole plants.

Plant Cell Culture Systems for this compound Production

Plant cell culture has emerged as a promising platform for the production of various secondary metabolites, including lignans like this compound. mdpi.comnih.gov Cell suspension cultures of various Linum species, such as Linum album and Linum nodiflorum, have been successfully used to study and produce this compound and its derivatives. nih.govresearchgate.net These in vitro systems offer several advantages, including the ability to control and optimize production conditions, independence from geographical and climatic factors, and the potential for large-scale production in bioreactors. mdpi.comnih.gov For instance, a maximal product yield of podophyllotoxin, a related lignan (B3055560), of up to 0.2% dry weight was achieved in a 20 L bioreactor using Linum album cell suspensions. researchgate.net

Microbial Fermentation and Biotransformation for this compound Derivatives

Microbial fermentation and biotransformation present another avenue for the production of this compound and its derivatives. This approach involves using microorganisms to either produce the compound de novo or to modify a precursor molecule into the desired product. While the complete biosynthesis of this compound in a microbial host has not yet been fully achieved, microbial systems have been used for the biotransformation of related compounds. For example, microbial transformations can be employed to obtain new derivatives and provide a source of enzymes for biosynthetic pathways. mdpi.com Endophytic fungi associated with podophyllotoxin-producing plants have also been identified as potential sources of these lignans, suggesting the possibility of using these microorganisms in fermentation-based production systems. researchgate.net

Metabolic Engineering Strategies for Optimized this compound Biosynthesis

Metabolic engineering offers a powerful tool to enhance the production of desired compounds like this compound in both plant and microbial systems. researchgate.netslideshare.netrsc.org This involves the targeted modification of an organism's genetic and regulatory processes. For this compound, metabolic engineering strategies could focus on several key areas:

Advanced Synthetic Approaches and Derivatization Strategies for Beta Peltatin

Total and Semi-Synthetic Routes for Beta-Peltatin

The synthesis of this compound remains a challenging endeavor for organic chemists. While it is often isolated from natural sources, efforts have been made to develop synthetic pathways to ensure a stable supply and to allow for the creation of structural analogues.

Historically, the focus of total synthesis has been more on its close analogue, podophyllotoxin (B1678966). However, the biosynthetic pathway of this compound suggests potential semi-synthetic routes. Deoxypodophyllotoxin (B190956), another naturally occurring lignan (B3055560), is known to be a biosynthetic precursor to this compound. researchgate.net This suggests that a semi-synthetic approach involving the selective hydroxylation of deoxypodophyllotoxin at the C-5 position of the aromatic ring could yield this compound. While this transformation is achieved enzymatically in nature, developing a chemo-selective laboratory equivalent presents a significant challenge due to the presence of other reactive sites in the molecule.

Design and Synthesis of Novel this compound Analogues

The modification of the this compound scaffold is a key area of research aimed at exploring the structure-activity relationships of this class of compounds. Strategies have been developed to introduce new functional groups and modify the existing ring system to generate novel analogues.

Synthesis of Glycosidic Derivatives of this compound

Glycosylation is a common strategy in drug discovery to improve the pharmacokinetic properties of a molecule, such as its solubility and bioavailability. Naturally occurring glycosides of related lignans (B1203133) are known, and the synthesis of such derivatives of this compound is an area of interest. For instance, β-peltatin-5-O-β-D-glucopyranoside has been identified as a natural product. nih.gov

The chemical synthesis of this compound glycosides would typically involve the coupling of a protected sugar donor, such as a glycosyl bromide or trichloroacetimidate, with a hydroxyl group on the this compound aglycone. The phenolic hydroxyl group at the C-5 position is a likely site for glycosylation. The reaction would require careful selection of protecting groups for both the sugar and the aglycone to ensure regioselectivity and to avoid unwanted side reactions. Subsequent deprotection would then yield the desired glycosidic derivative.

Strategies for Ring Modifications and Substitutions in this compound Analogues

Modifications of the core ring structure of this compound have been explored to investigate their impact on biological activity. These modifications have targeted different rings of the lignan scaffold.

The B-ring of podophyllotoxin analogues, including the peltatins, has been identified as a key region for structural modification. researchgate.netnih.gov While a series of ester and ether derivatives of both alpha- and this compound have been prepared, they were reported to be less biologically active than the parent compounds. nih.gov

More specific modifications have been carried out on the C-ring, which is the lactone portion of the molecule. For instance, non-enolizable analogues of this compound have been synthesized. cdnsciencepub.com This was achieved by first protecting the phenolic hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether. The resulting protected this compound was then treated with a strong base, such as lithium diisopropylamide (LDA), to form the lactone enolate. This enolate could then be reacted with electrophiles to introduce substituents at the C-2 position. For example, reaction with methyl iodide (CH₃I) afforded the 2-methyl derivative, while reaction with hexachloroethane (B51795) provided the 2-chloro derivative. cdnsciencepub.com These modifications prevent the enolization of the lactone and can lead to changes in the molecule's shape and electronic properties.

Synthesis of Non-Enolizable this compound Analogues
Starting MaterialReagentsProductIsolated Yield (%)
TBDMS-protected β-peltatin1. LDA, THF, -78°C 2. CH₃I2-methyl-TBDMS-protected β-peltatin52
TBDMS-protected β-peltatin1. LDA, THF, -78°C 2. Hexachloroethane2-chloro-TBDMS-protected β-peltatin83

Further research into the modification of the A, B, and D rings could lead to the discovery of novel this compound analogues with unique biological profiles.

Structure Activity Relationship Sar Studies of Beta Peltatin and Its Analogues

Impact of Beta-Peltatin's Core Lignan (B3055560) Structure on Biological Activity

The biological activity of this compound is intrinsically linked to its core lignan structure, a dibenzylbutyrolactone skeleton. ontosight.ai This fundamental framework is a key determinant of its cytotoxic and antineoplastic properties. ontosight.aichemsrc.combiocrick.com Research into analogues of related lignans (B1203133) like podophyllotoxin (B1678966) has consistently shown that the core structure is crucial for activity. For instance, studies on podophyllotoxin analogues have indicated that the fundamental deoxypodophyllotoxin (B190956) structure is responsible for its cytotoxicity. mdpi.comresearchgate.net

Modifications to the rings of the lignan structure can significantly alter biological activity. The B-ring, in particular, has been a subject of interest. Alpha-peltatin (B125552) and this compound, which are isomers differing in the stereochemistry at the C-8 position, both exhibit significant antiviral and antitumor activities. scienceopen.comencyclopedia.pubmdpi.com However, the creation of ester and ether derivatives of both alpha- and this compound has generally resulted in compounds with reduced biological activity compared to the parent molecules. scienceopen.commdpi.com This suggests that the specific substitutions and their arrangement on the B-ring are finely tuned for optimal activity. scienceopen.commdpi.com

Furthermore, the presence and nature of substituents on the E-ring are critical. For many cyclolignans, a free 4'-hydroxy group is considered important for DNA topoisomerase II inhibitory activity. mdpi.com The trimethoxyphenyl group attached at the 5-position is a characteristic feature of this compound and its analogues, contributing to their unique biological profile. ontosight.ai Studies comparing different lignans have shown that even seemingly minor changes, such as the addition of a methoxy (B1213986) group, can lead to significant shifts in cytotoxic potency against various cancer cell lines. mdpi.comresearchgate.net For example, the presence of an extra methoxy group at the 6-position in 5′-desmethoxy-β-peltatin-A-methylether was found to significantly alter its in vitro cytotoxicity when compared to deoxypodophyllotoxin. mdpi.comresearchgate.net

The lactone ring (D-ring) also plays a role in the biological activity. While a trans-fused γ-lactone D-ring is considered important for tubulin polymerization inhibition, some delactonized analogues of the related compound podophyllotoxin have shown strong antimitotic activities, indicating that the lactone ring is not universally essential for all cytotoxic mechanisms. scienceopen.comencyclopedia.pub

Role of Glycosylation in Modulating this compound Efficacy

Glycosylation, the attachment of sugar moieties to a molecule, can significantly influence the efficacy of this compound and its analogues. ontosight.aiontosight.ai Generally, glycosylation is known to increase the stability and solubility of compounds. frontiersin.org In the context of therapeutic proteins, it can enhance in vitro molecular stability and optimize pharmacological properties. frontiersin.orgnih.gov

For lignans like this compound, glycosylation often leads to a decrease in cytotoxic potency compared to the aglycone (non-glycosylated) form. chemfaces.com For example, research has shown that the aglycones of podophyllotoxin, α-peltatin, and β-peltatin are more potent inhibitors of plant growth than their respective glucosides. chemfaces.com This suggests that the sugar moiety may hinder the interaction of the lignan with its biological target.

However, the specific type and position of the glycosylation can lead to varied effects. For instance, (-)-beta-Peltatin 5-o-beta-D-glucopyranoside, where a glucose moiety is attached at the 5-position, is a known derivative. ontosight.ai Another example is 8-O-(beta-Cellobiosyl)-beta-Peltatin-A, which features a more complex cellobiose (B7769950) sugar attached at the 8-O position. ontosight.ai This particular glycosylation pattern contributes to its unique biological profile, and the compound has been studied for its cytotoxic activity. ontosight.ai

The attachment of glycans can also be a target for enzymatic modification within biological systems. For example, the enzyme this compound 6-O-methyltransferase can methylate this compound, a step in the biosynthesis of other lignans. researchgate.net This highlights the complex interplay between the core lignan structure, its glycosylation state, and its subsequent metabolic transformations.

Stereochemical Determinants of this compound's Pharmacological Action

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the pharmacological action of this compound and its analogues. ontosight.ai Enantiomeric discrimination, where biological systems differentiate between mirror-image molecules, is a well-established principle in drug metabolism and action. nih.gov

This compound itself has a specific stereochemistry, designated as (5R,5aR,8aR), which is crucial for its biological activity. ontosight.ainih.gov The spatial orientation of the substituents on the fused ring system dictates how the molecule interacts with its biological targets, such as tubulin or topoisomerase II. scienceopen.comencyclopedia.pubmdpi.com

For the related class of podophyllotoxins, the stereochemistry at several chiral centers is known to be vital for their activity. An almost co-planar orientation of a 7′-(R), 8′-(R), and 8-(R) configuration at the C-ring and a trans-fused γ-lactone D-ring is considered important for the inhibition of tubulin polymerization. researchgate.net The loss of the axial E-ring conformation has been directly linked to a loss of cytotoxic and topoisomerase II inhibiting activity. scienceopen.comencyclopedia.pub

The difference between alpha-peltatin and this compound lies in their stereochemistry. scienceopen.comencyclopedia.pub This difference in the spatial arrangement of atoms leads to variations in their biological activity profiles, although both are recognized as active compounds. scienceopen.comencyclopedia.pub The interaction with enzymes and receptors is highly specific, and even subtle changes in stereochemistry can lead to significant differences in binding affinity and subsequent biological response. nih.gov

The metabolic pathways of chiral drugs can also be stereoselective, meaning that one enantiomer may be metabolized differently or at a different rate than the other. nih.gov This can result in different pharmacokinetic profiles for each enantiomer when a racemic mixture is administered. nih.gov

Quantitative Structure-Activity Relationships (QSAR) in this compound Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgspu.edu.synih.gov In the context of this compound and its analogues, QSAR studies are valuable for understanding the key structural features that determine their cytotoxic and other pharmacological effects, and for designing new, more potent derivatives. ingentaconnect.comacs.org

QSAR models are built by correlating molecular descriptors (numerical representations of chemical properties) with biological activity data. mdpi.com These models can then be used to predict the activity of novel, untested compounds. wikipedia.org For podophyllotoxin analogues, a class of compounds to which this compound belongs, QSAR studies have been successfully applied to model their cytotoxicity against various cancer cell lines. ingentaconnect.comresearchgate.net

These studies have identified several important molecular descriptors that influence activity. For example, the hydrophobic character of the molecules has been found to be a significant determining factor for the cytotoxicity of podophyllotoxin analogues. ingentaconnect.comresearchgate.net Other factors, such as electronic distribution and steric properties, have also been shown to play a role. acs.org

The statistical robustness of QSAR models is crucial and is typically assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q² or Q²). acs.orgresearchgate.net For instance, a QSAR study on podophyllotoxin analogues reported models with high correlative and predictive abilities, with r² values ranging from 0.836 to 0.960 and q² values from 0.705 to 0.911. ingentaconnect.comresearchgate.net

QSAR models can guide the rational design of new compounds. Based on the insights from a QSAR model, specific modifications to the lead structure can be proposed to enhance activity. ingentaconnect.comresearchgate.net For example, one study suggested two new compounds as potential synthetic targets based on their QSAR model. ingentaconnect.comresearchgate.net

Different QSAR approaches can be employed, including 2D-QSAR, which uses descriptors derived from the 2D structure, and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), which considers the 3D properties of the molecules. nih.govacs.org For epipodophyllotoxin (B191179) derivatives, a k-nearest neighbor (kNN) QSAR method has been used to develop predictive models. acs.org

Biological Activities and Molecular Mechanisms of Action of Beta Peltatin

Anticancer Activity of Beta-Peltatin

This compound exhibits notable antitumor properties, which have been attributed to its ability to interfere with fundamental cellular processes essential for cancer cell survival and proliferation. researchgate.netscienceopen.comnih.gov

Inhibition of Cancer Cell Proliferation by this compound

This compound demonstrates potent inhibition of cancer cell proliferation across various cancer types. Studies have shown that it can significantly impede the growth of pancreatic cancer cells. nih.gov For instance, in pancreatic cancer cell lines such as MIA PaCa-2 and BxPC-3, this compound exhibited strong cytotoxic effects with very low IC50 values, indicating its high potency in halting cell proliferation. researchgate.net The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, was found to be approximately 2 nM for this compound in pancreatic cancer cells. nih.gov

Inhibitory Concentration (IC50) of this compound in Pancreatic Cancer Cell Lines
Cell LineIC50 (nM)
MIA PaCa-22.09 ± 0.72
BxPC-31.49 ± 0.37

Induction of Apoptosis in Malignant Cells by this compound

A key mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death, in malignant cells. ontosight.ainih.gov Research has demonstrated that this compound treatment leads to a time- and dose-dependent increase in apoptotic cells in various cancer cell lines. researchgate.net In pancreatic cancer, for example, this compound was shown to trigger apoptosis following cell cycle arrest. nih.gov This apoptotic induction is a critical component of its therapeutic action, as it leads to the elimination of cancer cells. Furthermore, in vivo studies have confirmed these findings, showing that this compound treatment increases the levels of cleaved caspase 3, a key executioner of apoptosis, in tumor tissues. researchgate.net

Cell Cycle Arrest Mechanisms Induced by this compound (e.g., G2/M Phase Arrest)

This compound has been shown to disrupt the normal progression of the cell cycle, a fundamental process for cell division. Specifically, it induces cell cycle arrest at the G2/M phase in cancer cells. nih.govnih.gov This arrest prevents the cells from entering mitosis and dividing, thereby halting tumor growth. scbt.com Studies on pancreatic cancer cells revealed that this compound treatment leads to an accumulation of cells in the G2/M phase. nih.gov This effect is often a precursor to the induction of apoptosis. nih.gov The G2/M arrest is a hallmark of agents that interfere with microtubule dynamics, a primary target of this compound. nih.gov In vivo experiments have corroborated these findings, with increased expression of p-Histone H3 (Ser10), a marker of M-phase arrest, observed in tumor tissues from this compound-treated mice. researchgate.net

Modulation of Key Oncogenic Signaling Pathways by this compound (e.g., PI3K-AKT, ERK, Wnt/β-Catenin, NF-κB)

This compound has been found to modulate several key oncogenic signaling pathways that are often dysregulated in cancer. researchgate.net These pathways play crucial roles in cell proliferation, survival, and metastasis.

PI3K-AKT Pathway: The PI3K-AKT signaling pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. genome.jpcellsignal.com Some studies on podophyllotoxin (B1678966) derivatives, a class of compounds to which this compound belongs, suggest that they can activate the PI3K-AKT pathway, leading to apoptosis and cell cycle arrest. researchgate.net However, other reports indicate that inhibition of this pathway is a common mechanism for anticancer agents. dovepress.com

ERK Pathway: The ERK pathway is another important signaling cascade involved in cell proliferation and differentiation. This compound has been shown to modulate this pathway, contributing to its anticancer effects. researchgate.net

Wnt/β-Catenin Pathway: The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers. dovepress.commdpi.comcellsignal.com this compound has been reported to modulate the Wnt/β-catenin signaling pathway, which can inhibit cancer cell growth and metastasis. researchgate.net

NF-κB Pathway: The NF-κB pathway is involved in inflammation and cell survival. This compound has been shown to affect NF-κB signaling, which can contribute to its anti-inflammatory and anticancer properties. researchgate.netbiocrick.com

Interaction of this compound with Cellular Targets (e.g., Microtubule Assembly Inhibition)

The primary molecular target of this compound is the cellular cytoskeleton, specifically the microtubules. nih.govnih.gov Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. This compound inhibits the polymerization of tubulin, the protein subunit of microtubules. scienceopen.com This disruption of microtubule dynamics leads to the arrest of cancer cells in the G2/M phase of the cell cycle and ultimately induces apoptosis. nih.govontosight.ai Studies have shown that this compound binds to the colchicine (B1669291) site on tubulin, preventing its assembly into functional microtubules. nih.gov This mechanism is shared with other podophyllotoxin derivatives. scienceopen.com

Interaction of this compound with Tubulin
Cellular TargetMechanism of ActionConsequence
TubulinInhibition of microtubule assemblyG2/M cell cycle arrest, Induction of apoptosis

Enhancement of Chemotherapeutic Efficacy by this compound

This compound has shown potential in combination with other chemotherapeutic agents to enhance their efficacy. The rationale behind combination therapy is to target multiple pathways simultaneously, which can lead to synergistic or additive effects and potentially overcome drug resistance. nih.gov For instance, a study demonstrated that a related compound from the same plant family as the source of this compound could enhance the antitumor effect of 5-fluorouracil (B62378) in colon cancer. researchgate.net While specific studies on this compound in combination therapies are still emerging, its distinct mechanism of action suggests it could be a valuable component in multi-drug regimens for cancer treatment.

Other Pharmacological Activities of this compound

Beyond its well-documented anticancer properties, this compound exhibits a range of other pharmacological effects that are the subject of ongoing research.

This compound has demonstrated antiviral activity, although to a lesser extent than its parent compound, podophyllotoxin. nih.gov Research investigating an aqueous extract of Podophyllum peltatum identified podophyllotoxin as the most potent inhibitor of measles and herpes simplex type I virus replication. nih.gov In the same study, this compound showed marginal antiviral effects. nih.gov

Another study focusing on identifying antiviral leads against SARS-CoV-2 through massive-scale biological activity-based modeling identified this compound as a microtubule inhibitor with potential antiviral activity. biorxiv.org This suggests that its mechanism of antiviral action may be linked to its ability to interfere with cellular processes essential for viral replication. Further research is needed to fully elucidate the spectrum and potency of this compound's antiviral capabilities.

This compound has been recognized for its anti-inflammatory properties. ontosight.aiontosight.ai Lignans (B1203133), as a class of compounds, are known for their potential to manage inflammatory conditions. ontosight.ai The anti-inflammatory effects of this compound are thought to be mediated through its ability to modulate the expression of pro-inflammatory genes and the production of pro-inflammatory cytokines. ontosight.ai

Studies on related compounds and plant extracts containing this compound further support its anti-inflammatory potential. For instance, the anti-inflammatory effects of Bursera microphylla have been associated with lignan-type compounds, including β-peltatin A-methyl ether. mdpi.com This suggests that this compound contributes to the observed anti-inflammatory activity of these plant extracts. The compound's ability to mitigate inflammation makes it a subject of interest for conditions where inflammation plays a key role. ontosight.ai

This compound is believed to possess antioxidant properties, a characteristic common to many lignans. ontosight.airesearchgate.net Antioxidants play a crucial role in protecting the body from oxidative stress, which is caused by an imbalance between free radicals and antioxidants. ontosight.ai This oxidative stress can lead to cellular damage and is implicated in various diseases.

The antioxidant activity of this compound lies in its ability to scavenge free radicals. ontosight.ai By neutralizing these reactive molecules, this compound can help mitigate oxidative damage and may contribute to the prevention of oxidative stress-related diseases. ontosight.ai This protective effect against oxidative damage is a significant aspect of its pharmacological profile. ontosight.aiontosight.ai

The primary mechanism for which this compound is known is its antimitotic activity, meaning it inhibits cell division (mitosis). biocat.combiocrick.comcaltagmedsystems.co.uk This action is the basis for its investigation as an antineoplastic (anticancer) agent. nih.govbiocat.com this compound, like its parent compound podophyllotoxin, interferes with the formation and function of microtubules, which are essential components of the cell's cytoskeleton and the mitotic spindle. biorxiv.orgnih.gov

By disrupting microtubule dynamics, this compound can arrest cells in the G2/M phase of the cell cycle, leading to a halt in cell proliferation. researchgate.net While this is a key mechanism in cancer therapy, its potent antimitotic effects also have implications for other conditions characterized by excessive cell proliferation. However, research into non-cancer applications of its antimitotic properties is less extensive.

The influence of this compound on oxidative stress and metabolic regulation is an emerging area of research. Its antioxidant properties, as previously discussed, directly counteract oxidative stress by neutralizing free radicals. ontosight.ai This action can help protect cells from damage and maintain cellular redox homeostasis. ontosight.ainih.gov

Furthermore, some studies suggest that compounds with structures similar to this compound may influence pathways related to metabolic regulation. ontosight.ai Oxidative stress itself is known to trigger reconfigurations in metabolic pathways, such as redirecting metabolic flux from glycolysis to the pentose (B10789219) phosphate (B84403) pathway to increase the production of NADPH, a key molecule in the cellular antioxidant defense system. nih.gov While direct evidence for this compound's specific role in this metabolic reprogramming is still being investigated, its antioxidant capacity suggests a potential indirect influence on these regulatory processes.

Preclinical Pharmacological and Toxicological Investigations of Beta Peltatin

In Vitro Cytotoxicity and Selectivity Studies of Beta-Peltatin

In vitro studies have consistently demonstrated the potent cytotoxic effects of this compound against various cancer cell lines. Research has shown that this compound can inhibit the growth of pancreatic cancer cells, with one study reporting an IC50 value of approximately 2 nM. nih.gov Another study focusing on a derivative, β-peltatin-5-O-β-D-glucopyranoside, found modest antiproliferative activity against the A2780 ovarian cancer cell line with an IC50 value of 4.9 ± 0.1 μM. chemfaces.com

A derivative, 5′-demethoxy-β-peltatin-A-methylether, was evaluated for its cytotoxicity against three breast cancer cell lines: MCF-7, MDA-MB-231, and BT-549, as well as the non-tumorigenic mammary epithelial cell line MCF-10A. mdpi.com This compound exhibited varying levels of potency, with IC50 values of 7.22 ± 0.09 µM for MCF-7, 2.44 ± 0.08 µM for MDA-MB-231, and 1.26 ± 0.08 µM for BT-549. mdpi.com

The selectivity of this compound and its derivatives is a crucial aspect of these investigations. The selective index (SI) is often calculated by comparing the IC50 value in a non-tumorigenic cell line to that in a cancer cell line. researchgate.netuaem.mx For instance, the selectivity of 5′-demethoxy-β-peltatin-A-methylether was determined by comparing its effects on the MCF-10A cell line to the breast cancer cell lines. mdpi.comresearchgate.netuaem.mx

CompoundCell LineIC50 Value (µM)
This compoundPancreatic Cancer Cells (MIA PaCa-2)~0.002
This compoundPancreatic Cancer Cells (BxPC-3)~0.0015
β-peltatin-5-O-β-D-glucopyranosideA2780 (Ovarian)4.9 ± 0.1
5′-demethoxy-β-peltatin-A-methyletherMCF-7 (Breast)7.22 ± 0.09
MDA-MB-231 (Breast)2.44 ± 0.08
BT-549 (Breast)1.26 ± 0.08

In Vivo Efficacy Studies of this compound in Disease Models

The promising in vitro results have led to in vivo studies to assess the efficacy of this compound in animal models of disease, primarily focusing on cancer.

Tumor Growth Suppression and Survival Outcomes in this compound Treated Models

In a key study using a subcutaneously-xenografted BxPC-3 pancreatic cancer cell model in nude mice, intraperitoneal administration of this compound at a dose of 15 mg/kg once weekly resulted in significant suppression of tumor growth. researchgate.net This effect was notably more potent than that observed with its isomer, podophyllotoxin (B1678966), at the same dosage. researchgate.net

Furthermore, this compound treatment led to a substantial increase in the survival time of the tumor-bearing mice. The median survival time for the this compound treated group was 34 days, representing a 65.85% increase compared to the control group's survival of 21 days. researchgate.net In comparison, podophyllotoxin treatment extended survival by 31.71% to 27 days. researchgate.net

Treatment GroupTumor ModelTumor Growth SuppressionMedian Survival (days)% Increase in Survival
Vehicle ControlBxPC-3 Xenograft-21-
This compound (15 mg/kg)Significant3465.85%
Podophyllotoxin (15 mg/kg)Significant2731.71%

Histopathological and Molecular Biomarker Analysis in Preclinical this compound Studies

Histopathological examination of tumors from this compound-treated mice revealed important cellular changes. Hematoxylin and eosin (B541160) (H&E) staining showed sparse cellularity in the tumors of the treated group. researchgate.net

Immunohistochemical analysis provided further insights into the molecular mechanisms behind the observed tumor suppression. Tumors from mice treated with this compound exhibited negative expression of the proliferation marker Ki-67. researchgate.net This indicates a reduction in cell proliferation. Consistent with the induction of apoptosis, there was a notable increase in the levels of cleaved caspase-3. researchgate.net Additionally, an elevation in the expression of phosphorylated Histone H3 (Ser10) was observed, which is consistent with the in vitro findings of G2/M phase cell cycle arrest. researchgate.net

Comparative Preclinical Studies of this compound with Related Compounds (e.g., Podophyllotoxin)

Comparative studies are essential to understand the relative potency and potential advantages of this compound over similar compounds.

As mentioned earlier, in a head-to-head comparison in a pancreatic cancer xenograft model, this compound demonstrated superior efficacy in both suppressing tumor growth and prolonging survival compared to its isomer, podophyllotoxin. researchgate.net This suggests that the subtle structural differences between the two molecules may have a significant impact on their antitumor activity in vivo.

In vitro studies have also compared the cytotoxic activities of various podophyllotoxin congeners. One study evaluated fourteen related compounds, including alpha-peltatin (B125552), this compound, and podophyllotoxin, for their ability to inhibit the growth of A549 human lung adenocarcinoma cells. nih.gov While detailed comparative data for this compound was not the primary focus of the abstract, the study highlighted that structural features, such as the presence of a free hydroxyl group at the 4'-position, are crucial for activity. nih.gov

Preclinical Toxicity and Safety Assessment of this compound

A critical component of preclinical evaluation is the assessment of a compound's toxicity and safety profile.

In the in vivo study on pancreatic cancer, weekly intraperitoneal administration of 15 mg/kg of this compound did not lead to any noticeable changes in the body weight of the mice compared to the control group. researchgate.net Furthermore, gross anatomical examination of primary organs revealed no apparent abnormalities, suggesting a favorable safety profile at this effective therapeutic dose. researchgate.net This is particularly noteworthy when compared to podophyllotoxin, which is known for its potential for severe toxicity, a factor that has limited its clinical use. nih.govnih.gov One study explicitly mentioned that this compound exhibited lower toxicity in mice compared to podophyllotoxin. nih.gov

While comprehensive, multi-dose toxicology studies are necessary for a complete safety assessment, these initial findings suggest that this compound may possess a wider therapeutic window than podophyllotoxin, making it a more promising candidate for further development.

Future Research Directions and Therapeutic Potential of Beta Peltatin

Development of Advanced Drug Delivery Systems for Beta-Peltatin

The clinical application of many promising natural compounds like this compound is often hampered by challenges such as poor water solubility and potential toxicity. Advanced drug delivery systems (DDS) offer a strategy to overcome these limitations by improving the compound's pharmacokinetic profile, enhancing its bioavailability, and enabling targeted delivery to diseased tissues. medmedchem.comresearchgate.net

Research into DDS for related lignans (B1203133), such as podophyllotoxin (B1678966), has paved the way for this compound nanoformulations. researchgate.net These systems are designed to improve therapeutic efficacy while minimizing side effects. medmedchem.com Common nanocarriers include liposomes, nanoparticles, and polymer-based carriers. researchgate.netmedmedchem.com

Liposomes: These are vesicles composed of phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. elveflow.commdpi.com They are biocompatible, biodegradable, and can reduce the toxicity of the encapsulated agent. elveflow.commdpi.com For this compound, liposomal formulations could enhance its solubility and stability in circulation. elveflow.com

Polymer-based Nanoparticles: Polymeric nanoparticles, such as those made from silk fibroin modified with polyethylene (B3416737) glycol (PEG), offer another promising delivery vehicle. upb.ro PEGylation helps nanoparticles evade the immune system, increasing their circulation time and the likelihood of reaching tumor sites. upb.ro

Lipid Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are other lipid-based systems that can improve the delivery of hydrophobic drugs. elveflow.com Attempts to create a "drug-in-cyclodextrin-in-liposome" system for a similar poorly soluble compound, SN-38, resulted in the formation of stable lipid nanoparticles that could interact with cancer cells. biorxiv.org

Solubility Enhancers: Diterpene glycosides, such as rubusoside, have been shown to enhance the aqueous solubility of several poorly soluble compounds, including lignans like podophyllotoxin and its derivatives. google.com Incorporating such natural solubilizers could be a straightforward approach to formulating this compound for therapeutic use.

Interactive Table: Advanced Drug Delivery Systems for Lignan-like Compounds

Delivery System Description Potential Advantages for this compound Key Research Findings
Liposomes Vesicles made of one or more phospholipid bilayers. elveflow.com Improved solubility, reduced toxicity, biocompatibility. elveflow.com Can encapsulate both hydrophilic and hydrophobic agents; some formulations are FDA-approved for cancer therapy. mdpi.comfrontiersin.org
Polymeric Nanoparticles Nanocarriers made from polymers like PEGylated silk fibroin. upb.ro Enhanced stability, controlled release, potential for surface modification for targeting. upb.ro PEGylation can reduce opsonization and prolong circulation time. upb.ro
Lipid Nanoparticles Solid lipid core nanoparticles (SLNs, NLCs). elveflow.com High drug loading capacity for lipophilic drugs, controlled release. SN-38-loaded lipid nanoparticles showed interaction with cancer cells in culture. biorxiv.org

| Diterpene Glycosides | Natural glycosides used as solubilizing agents. google.com | Increased aqueous solubility of lignans. google.com | Rubusoside significantly increased the solubility of various poorly soluble therapeutic compounds. google.com |

Network Pharmacology and Systems Biology Approaches for this compound Target Identification

Understanding the complex interactions between a drug and multiple cellular targets is crucial for developing effective therapies. Network pharmacology and systems biology are powerful in silico approaches that can elucidate the mechanisms of action of compounds like this compound. windows.netnih.gov These methods integrate large-scale biological data to build networks of drug-target-disease interactions, helping to identify key pathways and molecular determinants. nih.govtechscience.com

For instance, a network pharmacology study on Pulsatilla Decoction (PD), a traditional Chinese medicine formula where β-peltatin is a key bioactive component, identified potential targets in hepatocellular carcinoma. researchgate.net The analysis revealed that the therapeutic effects were likely mediated through signaling pathways such as PI3K-AKT, IL-17, and TNF. researchgate.net Similarly, network pharmacology has been used to explore the anticancer mechanisms of podophyllotoxin in colon cancer, suggesting that this compound could also exert its effects through multiple components and pathways. researchgate.net

These computational approaches offer several advantages:

Holistic Understanding: They provide a comprehensive view of how a compound affects biological systems, moving beyond a single-target approach. bprescient.com

Hypothesis Generation: They can quickly generate hypotheses about a drug's mechanism of action and potential biomarkers. bprescient.com

Target Discovery: They help in identifying novel protein targets and pathways for complex diseases. nih.gov

By applying network pharmacology to this compound, researchers can predict its molecular targets and signaling pathways, which can then be validated through in vitro and in vivo experiments.

Combination Therapies Involving this compound

Combining therapeutic agents is a cornerstone of modern cancer treatment, often leading to synergistic effects and overcoming drug resistance. medicover.pl The potential of this compound in combination therapies is an important area of future research.

One study investigated a prodrug strategy using a derivative, this compound A-alpha-L-arabinofuranoside. nih.gov This inactive prodrug was selectively activated at the tumor site by an enzyme, alpha-L-arabinofuranosidase, leading to localized inhibition of DNA synthesis in cancer cells. nih.gov This approach highlights a sophisticated combination of a this compound derivative and an exogenous enzyme to achieve tumor selectivity. nih.gov

Future research could explore combining this compound with:

Standard Chemotherapeutics: To potentially enhance efficacy or reduce the required doses of toxic conventional drugs.

Targeted Therapies: Combining this compound with drugs that target specific molecular pathways in cancer, such as tyrosine kinase inhibitors or monoclonal antibodies, could lead to improved outcomes. medicover.plmdpi.com

Immunotherapies: Investigating whether this compound can modulate the tumor microenvironment to enhance the effectiveness of immune checkpoint inhibitors is a promising avenue.

Interactive Table: Research on Combination Approaches with this compound and Related Compounds

Combination Strategy Components Mechanism Potential Benefit
Prodrug Activation nih.gov This compound A-alpha-L-arabinofuranoside + alpha-L-arabinofuranosidase pH-dependent activation of a cancerostatic prodrug by an exogenous enzyme at the tumor site. Increased selectivity and reduced systemic toxicity.

| General Combination Chemotherapy capes.gov.br | this compound + Other chemotherapeutic agents | Synergistic or additive effects on cancer cell death pathways. | Enhanced antitumor effect, potential to overcome drug resistance. |

Clinical Translation Prospects and Challenges for this compound

The journey from a promising compound in the lab to a clinically approved drug is long and fraught with challenges. For this compound, the main obstacles are similar to those of its parent compound, podophyllotoxin, including potential toxicity and poor bioavailability. researchgate.net However, research suggests that this compound may have a superior safety profile.

A key study directly compared the effects of this compound and podophyllotoxin in a mouse model of pancreatic cancer. nih.gov The results were encouraging, showing that this compound not only exhibited a stronger anti-pancreatic cancer effect but also lower toxicity in mice compared to podophyllotoxin. nih.gov This finding is a significant step forward for the clinical prospects of this compound, as the severe toxicity of podophyllotoxin has limited its clinical use. nih.govcore.ac.uk

The development of advanced drug delivery systems, as discussed in section 8.1, will be critical to overcoming solubility and delivery challenges. Furthermore, a thorough understanding of its pharmacological and toxicological profiles through rigorous preclinical studies is essential before it can move into human clinical trials.

Exploration of New Therapeutic Applications for this compound

While the primary focus of this compound research has been on its anticancer properties, its biological activities may extend to other therapeutic areas. researchgate.net The exploration of new applications is a vital direction for future research.

Known and potential applications include:

Anticancer: this compound has shown potent cytotoxicity against various cancer cell lines. nih.govresearchgate.net Studies have demonstrated its ability to induce G2/M cell cycle arrest and apoptosis in pancreatic cancer cells, with an IC50 value as low as ~2 nM. researchgate.netnih.gov Its potential use in treating lung and cervical cancer has also been investigated. researchgate.net

Antiviral: Like other B-ring modified podophyllotoxin derivatives, this compound is known to exhibit significant antiviral activity. researchgate.net This includes activity against the human papillomavirus (HPV), which is responsible for skin lesions like warts. researchgate.net

Anti-inflammatory and Antioxidant: this compound possesses antioxidant properties that can help mitigate oxidative stress and inflammation. ontosight.ai It may exert anti-inflammatory effects by modulating the expression of pro-inflammatory genes. ontosight.ai These properties suggest potential applications in chronic diseases associated with inflammation and oxidative damage. ontosight.ai

Further research is needed to fully elucidate the mechanisms behind these effects and to identify new disease contexts where this compound could be a valuable therapeutic agent. ontosight.ai

Q & A

Q. What experimental assays are recommended for initial characterization of beta-Peltatin's antimitotic activity?

this compound's antimitotic activity can be assessed via tubulin polymerization inhibition assays using purified tubulin proteins. Quantify inhibition kinetics via spectrophotometric methods (e.g., turbidity measurements at 350 nm) and validate with immunofluorescence microscopy to visualize microtubule destabilization in cancer cell lines (e.g., HeLa or MCF-7) . Include dose-response curves (IC₅₀ values) and compare with positive controls like colchicine. Ensure replicates (n ≥ 3) to account for biological variability .

Q. How should researchers standardize this compound synthesis to ensure batch-to-batch consistency?

Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) for purity validation (>95%). Document solvent systems (e.g., methanol:water gradients) and crystallization conditions. For in vitro studies, quantify residual solvents (e.g., TFA) via gas chromatography if cytotoxicity artifacts are suspected . Provide detailed synthetic protocols in supplementary materials, including reaction temperatures and catalyst concentrations .

Q. What cell-based models are optimal for evaluating this compound's cytotoxicity?

Use a panel of cancer cell lines with varying p53 status (e.g., wild-type HCT-116 vs. p53-null Saos-2) to assess genotype-dependent responses. Perform MTT or resazurin assays over 48–72 hours, normalizing results to vehicle controls. Include non-cancerous cell lines (e.g., HEK-293) to determine selectivity indices. Report cell culture conditions (e.g., serum concentration, passage number) to enhance reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported IC₅₀ values across studies?

Discrepancies may arise from differences in assay conditions (e.g., tubulin isoform composition, buffer pH) or compound solubility. Perform meta-analyses comparing studies using PRISMA guidelines. Replicate conflicting experiments under standardized conditions, controlling for variables like DMSO concentration (<0.1%) and temperature. Use orthogonal assays (e.g., flow cytometry for cell cycle arrest) to validate results .

Q. What strategies validate this compound's molecular targets beyond tubulin interaction?

Employ thermal proteome profiling (TPP) or cellular thermal shift assays (CETSA) to identify off-target protein interactions. Combine with RNA-seq or CRISPR-Cas9 screens to pinpoint pathways affected by this compound. For computational validation, perform molecular docking simulations (e.g., AutoDock Vina) using tubulin crystal structures (PDB: 1SA0) and assess binding energies (ΔG ≤ −7 kcal/mol) .

Q. How to design in vivo studies for this compound's antineoplastic efficacy while minimizing toxicity?

Use xenograft models (e.g., BALB/c nude mice with MDA-MB-231 tumors) and administer this compound via intraperitoneal injection (dose range: 5–20 mg/kg). Monitor body weight, organ histopathology, and hematological parameters. Pair with pharmacokinetic studies (LC-MS/MS) to correlate plasma concentrations with tumor regression. Include a positive control (e.g., paclitaxel) and justify sample sizes via power analysis .

Q. What methodologies address this compound's instability in aqueous solutions?

Conduct stability studies under varying pH (4–9), temperatures (4°C–37°C), and light exposure. Use nuclear magnetic resonance (NMR) to track degradation products (e.g., oxidation at the phenolic moiety). Formulate with cyclodextrins or liposomal encapsulation to enhance solubility and half-life. Document degradation kinetics (t₁/₂) in supplementary data .

Data Analysis & Reporting Guidelines

Q. How should researchers statistically analyze dose-dependent effects of this compound?

Apply nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals. For omics data, use false discovery rate (FDR) correction (Benjamini-Hochberg method) and hierarchical clustering. Report effect sizes (Cohen’s d) and statistical power (≥0.8) to ensure robustness .

Q. What criteria determine whether this compound's mechanism of action is sufficiently novel for publication?

Compare findings against existing literature using systematic reviews. Novelty is established if this compound:

  • Targets a unique tubulin binding site (e.g., confirmed via cryo-EM).
  • Exhibits synergistic effects with non-mitotic inhibitors (e.g., PARP inhibitors).
  • Demonstrates activity in drug-resistant models (e.g., P-glycoprotein-overexpressing cells). Highlight these aspects in the discussion, contextualizing results within unresolved debates (e.g., tubulin vs. non-tubulin mechanisms) .

Q. How to ethically report negative or inconclusive results from this compound studies?

Use neutral language (e.g., "no significant difference observed") and provide raw data in repositories like Figshare. Discuss potential limitations (e.g., suboptimal dosing, model relevance) and suggest follow-up experiments. Journals like PLOS ONE prioritize reproducible methods over result directionality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.